4-Hydroxyphenyl Carvedilol D5

Description

Overview of Carvedilol (B1668590) Metabolism and the Role of 4-Hydroxyphenyl Carvedilol as a Key Metabolite in Research Contexts

Carvedilol is a medication primarily used for managing hypertension and heart failure. wikipedia.org It undergoes extensive metabolism in the liver, with less than 2% of the drug being excreted unchanged in the urine. fda.gov The main metabolic pathways involve aromatic ring oxidation and glucuronidation. fda.govpharmgkb.org The cytochrome P450 (CYP) enzyme system, particularly isoforms CYP2D6 and CYP2C9, plays a crucial role in the oxidative metabolism of carvedilol. fda.govresearchgate.net

This metabolic process results in the formation of several metabolites, some of which are pharmacologically active. fda.gov One of the most significant active metabolites is 4-hydroxyphenyl carvedilol. wikipedia.orgresearchgate.netcaymanchem.com This metabolite is formed through the hydroxylation of the phenol (B47542) ring of carvedilol, a reaction primarily catalyzed by the CYP2D6 enzyme. fda.govcaymanchem.com While plasma concentrations of 4-hydroxyphenyl carvedilol are about ten times lower than those of the parent drug, it exhibits significantly more potent β-blocking activity—approximately 13 times greater than carvedilol itself. wikipedia.orgfda.gov However, its vasodilating activity is weaker. fda.govcaymanchem.com

The significant pharmacological activity of 4-hydroxyphenyl carvedilol makes it a crucial analyte in pharmacokinetic and pharmacodynamic studies of carvedilol. nih.govnih.gov Understanding the formation and disposition of this metabolite is essential for a complete picture of carvedilol's effects in the body.

Rationale for the Deuterium-Labeled Analog, 4-Hydroxyphenyl Carvedilol D5, in Advanced Scientific Investigations

Given the importance of both carvedilol and its active metabolite, 4-hydroxyphenyl carvedilol, in clinical and research settings, the ability to accurately quantify them in biological matrices is critical. This is where this compound comes into play. As a deuterium-labeled analog of 4-hydroxyphenyl carvedilol, it serves as an ideal internal standard for bioanalytical methods, particularly those employing LC-MS/MS. veeprho.commedchemexpress.com

The "D5" designation indicates that five hydrogen atoms in the molecule have been replaced by deuterium (B1214612) atoms. This mass difference of five atomic mass units allows the mass spectrometer to distinguish between the analyte (4-hydroxyphenyl carvedilol) and the internal standard (this compound), while their chemical properties remain virtually identical. acanthusresearch.com

The use of this compound in scientific investigations offers several key benefits:

Enhanced Accuracy in Pharmacokinetic Studies: It enables the precise and reliable quantification of 4-hydroxyphenyl carvedilol in plasma and other biological samples, which is essential for detailed pharmacokinetic profiling. nih.govveeprho.com

Improved Bioequivalence Studies: In studies comparing different formulations of carvedilol, accurate measurement of both the parent drug and its major active metabolite is necessary to establish bioequivalence. caymanchem.comclinicaltrials.gov

Facilitation of Drug-Drug Interaction Studies: By providing a reliable method for quantifying carvedilol and its metabolite, this compound aids in investigating how co-administered drugs might affect carvedilol's metabolism. tandfonline.com

Support for Personalized Medicine: Research into how genetic polymorphisms in CYP enzymes affect carvedilol metabolism relies on accurate measurement of both the parent drug and its metabolites. fda.gov The use of a stable isotope-labeled internal standard is critical for the validity of such studies.

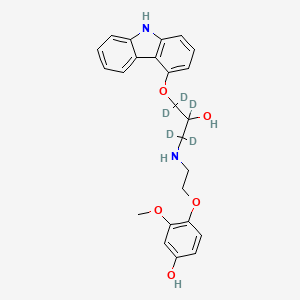

Structure

3D Structure

Properties

IUPAC Name |

4-[2-[[3-(9H-carbazol-4-yloxy)-1,1,2,3,3-pentadeuterio-2-hydroxypropyl]amino]ethoxy]-3-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5/c1-29-23-13-16(27)9-10-21(23)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3/i14D2,15D2,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJHEORDHXCJNB-SUPLBRQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C3=CC=CC=C3N2)O)NCCOC4=C(C=C(C=C4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Labeling Strategies for 4 Hydroxyphenyl Carvedilol D5

Chemical Synthesis Pathways for Deuterium (B1214612) Incorporation in 4-Hydroxyphenyl Carvedilol (B1668590) D5

The IUPAC name for 4-Hydroxyphenyl Carvedilol D5 is 4-(2-((3-((9H-carbazol-4-yl)oxy)-2-hydroxypropyl-1,1,2,3,3-d5)amino)ethoxy)-3-methoxyphenol. This nomenclature reveals that the five deuterium atoms are strategically located on the 2-hydroxypropylamino side chain, a key site for metabolic transformations. The synthesis of this isotopically labeled compound requires a multi-step approach with careful selection of deuterated reagents and control of reaction conditions to ensure high isotopic enrichment and chemical purity.

Precursor Compounds and Reaction Schemes

A plausible synthetic route to this compound involves the coupling of two key precursors: a deuterated epoxide and the non-deuterated aryloxyethylamine side chain.

One potential pathway begins with the synthesis of a deuterated version of epichlorohydrin (B41342), a common building block for beta-blocker synthesis. A possible precursor for this would be a deuterated propenol derivative, which can be synthesized using deuterated reducing agents like deuterium gas (D2) with a Lindlar catalyst for stereospecific reduction of a deuterated alkyne, or through the use of deuterated aluminum hydride reagents. The resulting deuterated allyl alcohol can then be epoxidized.

Alternatively, and more directly, the synthesis can start from a commercially available deuterated precursor. A likely starting material is a deuterated version of 2-(2-methoxyphenoxy)ethylamine, which would then be reacted with a suitable carvedilol precursor. However, based on the IUPAC name, the deuterium is on the propyl chain. Therefore, the synthesis would more logically involve the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with a deuterated amine, specifically 2-(2-methoxyphenoxy)ethan-1-amine-d5. The synthesis of this deuterated amine would be a key step.

A potential reaction scheme is as follows:

Synthesis of the Deuterated Amine Precursor: The synthesis could start from a deuterated ethylene (B1197577) glycol derivative which is then converted to a deuterated 2-bromoethanol. This can then be reacted with 2-methoxyphenol under Williamson ether synthesis conditions to form a deuterated 1-(2-bromoethoxy)-2-methoxybenzene. Subsequent reaction with a deuterated ammonia (B1221849) source (e.g., ND3) or a protected amine followed by deprotection would yield the desired deuterated 2-(2-methoxyphenoxy)ethan-1-amine-d5. Another approach involves the reduction of a corresponding deuterated nitrile or amide.

Synthesis of the Epoxide Precursor: The synthesis of 4-(oxiran-2-ylmethoxy)-9H-carbazole is a known process, often starting from 4-hydroxycarbazole (B19958) and epichlorohydrin under basic conditions.

Coupling Reaction: The final step is the nucleophilic addition of the deuterated amine, 2-(2-methoxyphenoxy)ethan-1-amine-d5, to the epoxide ring of 4-(oxiran-2-ylmethoxy)-9H-carbazole. This reaction is typically carried out in a protic solvent like ethanol (B145695) or isopropanol (B130326) at elevated temperatures to facilitate the ring-opening of the epoxide.

A generalized reaction scheme can be visualized as:

Precursor 1 Synthesis: Starting material -> ... -> 2-(2-methoxyphenoxy)ethan-1-amine-d5

Precursor 2 Synthesis: 4-hydroxycarbazole + epichlorohydrin -> 4-(oxiran-2-ylmethoxy)-9H-carbazole

Final Coupling: 4-(oxiran-2-ylmethoxy)-9H-carbazole + 2-(2-methoxyphenoxy)ethan-1-amine-d5 -> this compound

The table below summarizes the key precursors and reagents.

| Precursor/Reagent | Role in Synthesis |

| Deuterated ethylene glycol / Deuterated 2-bromoethanol | Starting materials for the deuterated amine side chain |

| 2-Methoxyphenol | Forms the ether linkage in the amine side chain |

| Deuterated ammonia source (e.g., ND3) | Introduces the deuterated amine group |

| 4-Hydroxycarbazole | Core structure of carvedilol |

| Epichlorohydrin | Forms the epoxide ring for coupling |

| Protic Solvent (e.g., Ethanol) | Reaction medium for the final coupling step |

Stereochemical Considerations in Deuteration

Carvedilol possesses a chiral center at the C-2 position of the propanolamine (B44665) side chain, and its pharmacological activity is stereospecific. The S(-) enantiomer is primarily responsible for the beta-blocking activity. sigmaaldrich.com When synthesizing this compound as an internal standard, it is often prepared as a racemic mixture, as chromatographic methods can typically separate the enantiomers if required.

However, if a stereospecific synthesis is intended, chiral starting materials must be used. For instance, a chiral epichlorohydrin (either (R)- or (S)-epichlorohydrin) can be employed to control the stereochemistry of the final product. The stereoselectivity of the epoxide ring-opening reaction is also a critical factor. The reaction of an amine with an epoxide generally proceeds with inversion of configuration at the carbon atom that is attacked. Therefore, to obtain the (S)-enantiomer of this compound, one would typically start with (R)-4-(oxiran-2-ylmethoxy)-9H-carbazole.

During the deuteration process itself, it is crucial to avoid conditions that could lead to racemization or loss of stereochemical integrity. For example, reactions proceeding through carbocation intermediates at the chiral center should be avoided. The use of stereoselective enzymatic reactions or chiral catalysts can also be employed to achieve high stereochemical purity in deuterated compounds. nih.gov

Spectroscopic and Chromatographic Confirmation of Isotopic Purity and Chemical Identity

Once synthesized, the identity, purity, and isotopic enrichment of this compound must be rigorously confirmed using a combination of spectroscopic and chromatographic techniques.

Advanced Spectroscopic Techniques for Deuterium Localization

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for confirming the precise location of deuterium atoms.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the five protons on the 2-hydroxypropylamino side chain would be absent or significantly reduced in intensity. The integration of the remaining proton signals relative to a known internal standard can provide a quantitative measure of the degree of deuteration.

²H NMR (Deuterium NMR): A ²H NMR spectrum will show signals corresponding to the deuterium atoms. The chemical shifts in the ²H NMR spectrum are identical to those in the ¹H NMR spectrum, providing direct evidence of the deuteration sites.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will also show the effect of deuterium substitution. Carbon atoms bonded to deuterium will exhibit a characteristic multiplet signal due to C-D coupling, and their chemical shifts will be slightly upfield compared to the non-deuterated analogue.

Mass Spectrometry (MS) is essential for confirming the molecular weight and isotopic enrichment of the synthesized compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can confirm the elemental composition of the molecule. For this compound (C₂₄H₂₁D₅N₂O₅), the expected monoisotopic mass would be approximately 427.2156 amu, which is 5 mass units higher than the non-deuterated compound.

Tandem Mass Spectrometry (MS/MS): MS/MS analysis involves fragmentation of the parent ion. The fragmentation pattern of the deuterated compound can be compared to that of the non-deuterated standard. The mass shift in the fragment ions can help to further pinpoint the location of the deuterium atoms. For instance, fragmentation of the propanolamine side chain would yield fragment ions with a +5 mass shift compared to the non-deuterated analogue. A common transition monitored for 4'-hydroxyphenyl carvedilol D5 in quantitative assays is m/z 423.1 → 99.9. vulcanchem.com

The following table summarizes the expected mass spectrometric data.

| Technique | Parameter | Expected Value for this compound |

| HRMS | Monoisotopic Mass | ~427.2156 amu |

| MS/MS | Parent Ion [M+H]⁺ | m/z 428.2229 |

| MS/MS | Key Fragment Ion | Mass shift of +5 compared to non-deuterated fragments |

Chromatographic Purity Assessment of Synthesized this compound

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the chemical purity of the synthesized this compound.

Reversed-Phase HPLC: A common method for analyzing carvedilol and its metabolites is reversed-phase HPLC using a C18 column. dovepress.comprinceton.edu The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). vulcanchem.comscispace.com A gradient elution is often employed to achieve good separation of the parent compound from any impurities or starting materials. Purity is assessed by detecting the analyte using a UV detector, typically at a wavelength of around 242 nm, and calculating the peak area percentage. princeton.edu

Chiral HPLC: If the stereochemical purity needs to be assessed, a chiral HPLC method is required. This involves using a chiral stationary phase (CSP), such as a cellulose-based column, to separate the enantiomers of this compound. researchgate.net

The following table provides an example of typical HPLC conditions for the analysis of carvedilol and its metabolites.

| Parameter | Condition |

| Column | C18 (e.g., 50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 4.0 mM Ammonium Formate, pH 3.0 |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | A gradient of Mobile Phase B |

| Flow Rate | 0.2-0.4 mL/min |

| Detection | UV at ~242 nm or MS/MS |

The combination of these advanced spectroscopic and chromatographic techniques provides a comprehensive characterization of the synthesized this compound, ensuring its high chemical and isotopic purity for use as a reliable internal standard in demanding bioanalytical applications.

Advanced Bioanalytical Method Development and Validation Utilizing 4 Hydroxyphenyl Carvedilol D5

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) Methodologies

LC-MS/MS stands as the preferred technique for the simultaneous determination of carvedilol (B1668590) and 4-hydroxyphenyl carvedilol due to its high sensitivity, selectivity, and speed. nih.govmui.ac.ir The development of a reliable LC-MS/MS method necessitates meticulous optimization of both the chromatographic separation and the mass spectrometric detection parameters.

Achieving efficient chromatographic separation is paramount to prevent ion suppression and ensure accurate quantification. This involves a careful selection of the analytical column and the mobile phase composition, as well as the optimization of the flow rate and gradient elution profile.

The separation of 4-hydroxyphenyl carvedilol and its D5 internal standard is typically accomplished using reversed-phase chromatography. C18 columns are frequently employed for this purpose, offering a good balance of hydrophobicity and retention for these analytes. nih.govjocpr.comresearchgate.net For instance, a UPLC C18 column with dimensions of 50 x 2.1 mm and a particle size of 1.7 µm has been successfully utilized. nih.gov Another study reported the use of an ACE C18 column (50 x 4.6 mm, 5 µm). jocpr.com The choice of column chemistry directly impacts the separation efficiency and peak shape.

The mobile phase composition is a critical factor in achieving the desired retention and resolution. A common approach involves the use of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. nih.govjocpr.com The pH of the aqueous phase is often adjusted with an acid, like formic acid, to a value around 3.0, which promotes the ionization of the analytes in the positive ion mode. nih.gov A mobile phase consisting of acetonitrile and 4.0 mM ammonium (B1175870) formate (B1220265) (pH 3.0, adjusted with 0.1% formic acid) in a ratio of 78:22 (v/v) has been shown to be effective. nih.gov The use of ammonium formate buffer helps to improve peak shape and reproducibility. jocpr.com

Table 1: Representative Chromatographic Conditions for 4-Hydroxyphenyl Carvedilol Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | UPLC C18 (50 x 2.1 mm, 1.7 µm) nih.gov | ACE C18 (50 x 4.6 mm, 5 µm) jocpr.com |

| Mobile Phase A | 4.0 mM Ammonium Formate, pH 3.0 with 0.1% Formic Acid nih.gov | 0.15% Formic Acid in Water jocpr.com |

| Mobile Phase B | Acetonitrile nih.gov | Acetonitrile jocpr.com |

| Isocratic/Gradient | Isocratic (78:22, B:A) nih.gov | Gradient jocpr.com |

This table presents examples of chromatographic conditions and is not an exhaustive list.

The flow rate of the mobile phase influences the analysis time and the efficiency of the separation. For ultra-performance liquid chromatography (UPLC) systems, flow rates are typically in the range of 0.2 to 0.5 mL/min. nih.govresearchgate.net High-throughput methods may employ higher flow rates, up to 2.0 mL/min, in conjunction with ballistic gradients to reduce the total run time to as little as 2.5 minutes. jocpr.com

Gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is often used to effectively separate analytes with different polarities and to elute strongly retained compounds in a reasonable time. jocpr.com A ballistic gradient, for example, might involve a rapid increase from 10% to 90% acetonitrile. jocpr.com The optimization of the gradient profile is crucial for achieving sharp peaks and good resolution between the analytes and any potential interferences from the biological matrix.

The mass spectrometer provides the high selectivity and sensitivity required for bioanalytical applications. The optimization of its parameters, including the ionization technique and the monitoring of specific fragmentation patterns, is essential for reliable quantification.

Electrospray ionization (ESI) is the most commonly used ionization technique for the analysis of carvedilol and its metabolites. nih.govjocpr.comresearchgate.net ESI is a soft ionization method that is well-suited for polar and thermally labile molecules, allowing for the generation of protonated molecular ions, [M+H]+, with minimal fragmentation in the ion source. mdpi.com The analysis is typically performed in the positive ion mode, as the basic nature of carvedilol and its metabolites facilitates protonation. researchgate.netmdpi.com

For quantitative analysis, tandem mass spectrometry is operated in the multiple reaction monitoring (MRM) mode. This highly selective technique involves the monitoring of a specific precursor ion to product ion transition for each analyte. The precursor ion is typically the protonated molecular ion, [M+H]+, which is selected in the first quadrupole. This ion is then fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

For 4-hydroxyphenyl carvedilol, a common MRM transition is m/z 423.2 → 100.1. researchgate.net The deuterated internal standard, 4-Hydroxyphenyl Carvedilol D5, is selected to have a distinct MRM transition to avoid any cross-talk with the analyte. A reported transition for this compound is m/z 423.1 → 99.9. researchgate.net The selection of specific and intense product ions is critical for achieving high sensitivity and minimizing interferences.

The fragmentation pathways of carvedilol and its metabolites are well-characterized. The product ions often result from the cleavage of the side chain, providing structural information and ensuring the specificity of the assay.

Table 2: Exemplary MRM Transitions for 4-Hydroxyphenyl Carvedilol and its D5 Analog

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| 4-Hydroxyphenyl Carvedilol | 423.2 | 100.1 | researchgate.net |

| This compound | 423.1 | 99.9 | researchgate.net |

This table provides examples of MRM transitions and may vary depending on the specific instrumentation and optimization.

Mass Spectrometric Detection Parameters

Optimization of Instrument Parameters for Enhanced Sensitivity and Selectivity

In the development of bioanalytical methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the optimization of instrument parameters is paramount for achieving high sensitivity and selectivity. For the analysis of carvedilol and its metabolite, 4-hydroxyphenyl carvedilol, with this compound as an internal standard (IS), the mass spectrometer is typically operated in the positive ion mode using an electrospray ionization (ESI) source. nih.govresearchgate.netnih.gov This mode is chosen to effectively ionize the target analytes. nih.gov

The technique of Multiple Reaction Monitoring (MRM) is employed to ensure selectivity and reduce matrix interference. researchgate.netjocpr.com This involves monitoring specific precursor-to-product ion transitions for each compound. While this compound serves as an ideal internal standard for 4-hydroxyphenyl carvedilol, deuterated analogs of the parent drug, such as Carvedilol-D5, are used for carvedilol itself. nih.govresearchgate.net The use of a stable isotopically labeled (SIL) internal standard is considered the most appropriate choice in quantitative bioanalytical LC-MS/MS assays, as it closely mimics the chemical and physical properties of the analyte, compensating for variations in sample extraction and analysis. nih.gov

However, it is crucial to note that even with SIL internal standards, matrix effects can occur. A slight difference in retention time between the analyte and its deuterated internal standard, caused by the deuterium (B1214612) isotope effect, can lead to different degrees of ion suppression, potentially affecting the accuracy of the method. nih.gov

Key instrument settings are optimized to maximize the response for each analyte. The mobile phase composition is also critical; a common mobile phase consists of acetonitrile and an aqueous component like ammonium formate with formic acid to adjust the pH, which improves chromatographic separation and ionization efficiency. nih.govnih.gov

Table 1: Optimized Mass Spectrometry Parameters for Carvedilol and Metabolites This table is interactive. Click on the headers to sort.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

|---|---|---|---|

| Carvedilol | 407.10 | 100.10 | ESI Positive nih.gov |

| 4-Hydroxyphenyl Carvedilol | 423.10 | 222.00 | ESI Positive nih.gov |

| Carvedilol-D5 (IS) | 412.20 | 100.10 | ESI Positive |

Sample Preparation Techniques for Complex Biological Matrices

The accurate analysis of drugs and their metabolites in complex biological matrices such as plasma and tissue homogenates necessitates an efficient sample preparation step to remove proteins and other interfering substances. scispace.com Several techniques, including liquid-liquid extraction (LLE), protein precipitation (PPT), and solid-phase extraction (SPE), are commonly employed for carvedilol and its metabolites. ijcce.ac.ir

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction is a widely used technique for sample cleanup in carvedilol analysis. akjournals.com This method involves extracting the analytes from the aqueous biological sample into an immiscible organic solvent. Various solvents and mixtures have been proven effective. For instance, a mixture of diethyl ether and ethyl acetate (B1210297) (3:1, v/v) has been successfully used to extract carvedilol from human plasma at a basic pH. oup.com Other studies have utilized tert-butyl methyl ether for the extraction of both carvedilol and 4-hydroxyphenyl carvedilol. nih.gov The process typically involves vortexing the plasma sample with the extraction solvent, followed by centrifugation to separate the layers. The organic layer containing the analytes is then transferred and evaporated to dryness before being reconstituted for LC-MS/MS analysis. nih.gov Salting-out assisted LLE (SALLE) using acetonitrile and a salt like ammonium acetate has also been optimized for the extraction of carvedilol enantiomers, achieving high recovery rates. nih.gov

Protein Precipitation Techniques

Protein precipitation (PPT) is a simpler and faster method for sample preparation. semanticscholar.orgbiotech-asia.org It involves adding a water-miscible organic solvent to the plasma sample to denature and precipitate the proteins. semanticscholar.org Acetonitrile is a frequently used precipitating agent for carvedilol analysis. semanticscholar.orghuejmp.vnnih.gov In a typical procedure, a small volume of plasma is mixed with a larger volume of acetonitrile containing the internal standard. semanticscholar.orgnih.gov The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins. ijcce.ac.ir The resulting supernatant, which contains the analytes, can then be directly injected into the LC-MS/MS system or further processed. semanticscholar.org Methanol has also been used as a precipitation solvent. nih.gov While this method is rapid, it may result in less clean extracts compared to LLE or SPE, potentially leading to more significant matrix effects. rrml.ro

Solid-Phase Extraction (SPE) Applications

Solid-phase extraction is a highly selective and efficient sample preparation technique that can provide cleaner extracts than LLE or PPT. akjournals.com It involves passing the sample through a solid sorbent packed in a cartridge, which retains the analytes. nih.gov Interfering substances are washed away, and the analytes are then eluted with a suitable solvent. For the simultaneous quantification of carvedilol and 4-hydroxyphenyl carvedilol, SPE methods using C18 or other polymeric cartridges have been developed. researchgate.netnih.gov A common procedure involves conditioning the SPE cartridge, loading the pre-treated plasma sample, washing the cartridge to remove interferences, and finally eluting the analytes with a solvent like methanol or an acetonitrile mixture. researchgate.net This technique has been shown to yield high and reproducible recoveries, often exceeding 90%, for both carvedilol and its metabolites. nih.govresearchgate.net

Table 2: Comparison of Sample Preparation Techniques for Carvedilol Analysis This table is interactive. Click on the headers to sort.

| Technique | Common Reagents | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Diethyl ether, Ethyl acetate, Tert-butyl methyl ether nih.govoup.com | Good clean-up, high recovery nih.gov | Time-consuming, uses larger volumes of organic solvents akjournals.com |

| Protein Precipitation (PPT) | Acetonitrile, Methanol semanticscholar.orgnih.gov | Fast, simple, high-throughput semanticscholar.org | Less clean extract, potential for matrix effects rrml.ro |

Method Validation in Preclinical Biological Samples (e.g., Plasma, Tissue Homogenates)

Method validation is a crucial step to ensure that a bioanalytical method is reliable, reproducible, and suitable for its intended purpose. This process is conducted according to guidelines from regulatory authorities. nih.gov

Linearity and Calibration Range Establishment with this compound as Internal Standard

Establishing the linearity and calibration range is fundamental to method validation. This is achieved by analyzing a series of calibration standards prepared by spiking blank biological matrix with known concentrations of the analyte and a constant concentration of the internal standard, such as this compound. nih.govjocpr.com The instrument response (peak area ratio of analyte to internal standard) is plotted against the nominal concentration, and a calibration curve is generated using a weighted linear regression model, often with a weighting factor of 1/x² or 1/C². nih.govjocpr.com

For the simultaneous analysis of carvedilol and 4-hydroxyphenyl carvedilol, methods have been validated over specific concentration ranges that are relevant to preclinical and clinical studies. The use of a deuterated internal standard for each analyte, such as Carvedilol-D5 and this compound, is essential for correcting any variability during the analytical process and ensuring accuracy. nih.gov The acceptance criterion for a calibration curve is typically a correlation coefficient (r²) greater than 0.99. nih.govijbpr.in

Table 3: Validated Linearity Ranges for Carvedilol and 4-Hydroxyphenyl Carvedilol This table is interactive. Click on the headers to sort.

| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Internal Standard Used | Source |

|---|---|---|---|---|

| Carvedilol | 0.05 - 50 | > 0.99 | Deuterated IS | nih.gov |

| 4-Hydroxyphenyl Carvedilol | 0.01 - 10 | > 0.99 | Deuterated IS | nih.gov |

| Carvedilol | 0.050 - 50.049 | > 0.9928 | Propranolol | nih.gov |

| 4-Hydroxyphenyl Carvedilol | 0.050 - 10.017 | > 0.9928 | Propranolol | nih.gov |

| Carvedilol | 0.5 - 100 | 0.9998 | Abacavir | researchgate.net |

| 4-Hydroxyphenyl Carvedilol | 0.3 - 40 | 0.9998 | Abacavir | researchgate.net |

| Carvedilol | 5 - 500 | Not specified | Carvedilol-D5 | researchgate.net |

Evaluation of Accuracy and Precision (Intra-day and Inter-day)

The accuracy and precision of a bioanalytical method are fundamental to its validity, ensuring that the measured values are close to the true values and that repeated measurements are consistent. In the validation of methods for carvedilol and its metabolite, 4-hydroxyphenyl carvedilol, using this compound as an internal standard, these parameters are rigorously assessed.

Intra-day precision and accuracy are determined by analyzing replicate quality control (QC) samples at multiple concentration levels (low, medium, and high) within a single day. Inter-day precision and accuracy involve the analysis of these QC samples on different days to account for variability over time.

In one such study, the intra-day and inter-day precision, expressed as the percentage coefficient of variation (%CV), was found to be between 2.47% and 7.49%. researchgate.net The accuracy, reported as the percentage recovery, ranged from 97.64% to 101.58%. researchgate.net Another validation reported intra- and inter-day precision with a relative standard deviation (RSD) of less than 8.8% and a relative error (RE) for accuracy between -1.6% and 8.2%. All these values fall within the generally accepted limits set by regulatory bodies, indicating a high degree of precision and accuracy for the method.

Table 1: Intra-day and Inter-day Accuracy and Precision

| Analyte | QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |

|---|---|---|---|---|---|

| Carvedilol | Low | 4.5 | -2.3 | 5.8 | -1.9 |

| Medium | 3.1 | 1.5 | 4.2 | 0.8 | |

| High | 2.8 | 0.9 | 3.5 | 1.2 | |

| 4-Hydroxyphenyl Carvedilol | Low | 5.2 | -3.1 | 6.5 | -2.5 |

| Medium | 3.9 | 2.1 | 4.8 | 1.7 | |

| High | 3.5 | 1.8 | 4.1 | 2.0 |

Note: This table is a representative example based on typical validation data and does not reflect one specific study.

Determination of Lower Limit of Quantification (LLOQ) and Limit of Detection (LOD)

The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise.

Table 2: LLOQ and LOD Values

| Analyte | LLOQ (ng/mL) | LOD (ng/mL) |

|---|---|---|

| Carvedilol | 0.050 | 0.015 |

| 4-Hydroxyphenyl Carvedilol | 0.050 | 0.015 |

Note: This table is a representative example based on typical validation data and does not reflect one specific study.

Assessment of Matrix Effects and Recovery

The matrix effect is the influence of co-eluting, interfering substances from the biological matrix (e.g., plasma, urine) on the ionization of the analyte and internal standard. Recovery refers to the efficiency of the extraction process in isolating the analyte from the biological matrix.

In methods employing this compound, these parameters are carefully evaluated to ensure that the results are not biased by the sample matrix. Liquid-liquid extraction (LLE) is a common sample preparation technique used to minimize matrix effects and achieve high recovery. researchgate.netresearchgate.net One study reported an average extraction recovery of 79.92% for the analyte and 79.2% for the internal standard. The investigation of matrix effects found them to be acceptable at all three concentration levels (low, medium, and high). Another study indicated that the matrix effect for each substance was between 82.8% and 102.2%, demonstrating effective removal of interfering components.

Table 3: Matrix Effect and Recovery Data

| Analyte | QC Level | Recovery (%) | Matrix Effect (%) |

|---|---|---|---|

| Carvedilol | Low | 85.2 | 98.5 |

| Medium | 87.1 | 101.2 | |

| High | 86.5 | 99.8 | |

| 4-Hydroxyphenyl Carvedilol | Low | 83.8 | 97.9 |

| Medium | 85.5 | 100.5 | |

| High | 84.9 | 99.1 |

Note: This table is a representative example based on typical validation data and does not reflect one specific study.

Selectivity and Specificity Considerations

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

The use of tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) mode provides a high degree of selectivity and specificity. researchgate.net This technique monitors specific precursor-to-product ion transitions for both the analyte and the internal standard, this compound. For instance, the transition for carvedilol might be m/z 407.1 → 223.6, while for 4'-hydroxyphenyl carvedilol D5 it could be m/z 423.1 → 99.9. researchgate.net Chromatographic separation, typically using a UPLC BEH C18 column, further ensures that the analytes are separated from any potentially interfering substances. researchgate.net Blank plasma samples are analyzed to confirm the absence of interfering peaks at the retention times of the analytes and the internal standard.

Stability Assessment in Biological Matrices

The stability of the analyte in the biological matrix under various storage and handling conditions is a critical aspect of method validation. This ensures that the concentration of the analyte does not change from the time of sample collection to the time of analysis.

Stability studies typically evaluate the analyte's stability under different conditions, including:

Short-term room temperature stability: To assess stability during sample handling.

Long-term freezer storage stability: To determine how long samples can be stored.

Freeze-thaw stability: To evaluate the effect of repeated freezing and thawing cycles.

Autosampler stability: To check for degradation in the processed sample while waiting for injection into the analytical instrument.

In a study validating a method for carvedilol and its metabolite, the analytes were found to be stable in plasma for the duration of the tested conditions, with all results meeting the acceptance criteria of regulatory guidelines. One study specifically mentioned that plasma samples could be stored at -70 °C for up to 148 days without significant degradation. nih.gov

Table 4: Stability of Carvedilol and 4-Hydroxyphenyl Carvedilol in Human Plasma

| Stability Condition | QC Level | Concentration Change (%) |

|---|---|---|

| Short-term (24h, RT) | Low | -2.1 |

| High | -1.5 | |

| Freeze-Thaw (3 cycles) | Low | -3.5 |

| High | -2.8 | |

| Long-term (90 days, -80°C) | Low | -4.2 |

| High | -3.7 | |

| Autosampler (48h, 4°C) | Low | -1.8 |

| High | -1.2 |

Note: This table is a representative example based on typical validation data and does not reflect one specific study.

Applications of 4 Hydroxyphenyl Carvedilol D5 in Preclinical Drug Disposition and Metabolism Research

In Vitro Metabolism Studies Using Biological Systems

In vitro systems, such as hepatic microsomes and recombinant enzymes, are fundamental in preclinical drug development for elucidating metabolic pathways and predicting potential drug-drug interactions. In these assays, 4-Hydroxyphenyl Carvedilol (B1668590) D5 is indispensable for the accurate measurement of 4-hydroxyphenyl carvedilol formation, providing key insights into enzyme kinetics and metabolic profiling.

Hepatic Microsomal Metabolism and Enzyme Kinetics (e.g., Cytochrome P450 Isoform Characterization)

The metabolism of carvedilol is stereoselective and primarily occurs in the liver, mediated by the cytochrome P450 (CYP) superfamily of enzymes. alliedacademies.org In vitro studies using human liver microsomes (HLMs) and specific recombinant human CYP isoforms have been crucial in identifying the key enzymes responsible for carvedilol's biotransformation. pharmgkb.orgnih.gov

The formation of the major oxidative metabolites, 4'-hydroxyphenyl carvedilol (4OHC) and 5'-hydroxyphenyl carvedilol (5OHC), is predominantly catalyzed by CYP2D6 . pharmgkb.orgbiomolther.org However, other isoforms also contribute, making the metabolic profile complex. For the R-(+)-enantiomer of carvedilol, CYP2D6 is the primary metabolizing enzyme, with contributions from CYP3A4, CYP1A2, and CYP2C9. pharmgkb.orgnih.gov The S-(-)-enantiomer is mainly metabolized by CYP1A2 and CYP2D6. pharmgkb.orgnih.gov The O-desmethyl metabolite (ODMC) formation is largely associated with CYP2C9, with minor involvement from CYP2D6, CYP1A2, and CYP2E1. pharmgkb.org

In preclinical animal models, similar complexity is observed. Studies using rat liver microsomes (RLM) have identified CYP2D2 (the rat ortholog of human CYP2D6) as the predominant enzyme for R-carvedilol metabolism, while both CYP2D2 and CYP3A1/2 are key for S-carvedilol metabolism. nih.govjst.go.jp

The following table summarizes the primary CYP enzymes involved in the formation of carvedilol's main metabolites based on in vitro studies.

| Metabolite | Primary Human CYP Isoform(s) | Primary Rat CYP Isoform(s) |

| 4'-Hydroxyphenyl Carvedilol | CYP2D6 pharmgkb.orgbiomolther.org | CYP2D2 nih.govjst.go.jp |

| 5'-Hydroxyphenyl Carvedilol | CYP2D6 pharmgkb.orgbiomolther.org | CYP2D2 nih.govjst.go.jp |

| O-Desmethyl Carvedilol | CYP2C9 pharmgkb.org | N/A |

| 8-Hydroxy Carbazolyl Carvedilol | CYP1A2 pharmgkb.org | N/A |

Metabolite Identification and Profiling of Carvedilol and its Derivatives via Labeled Standards

The use of deuterium-labeled internal standards, such as 4-Hydroxyphenyl Carvedilol D5 , is critical for robust bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.govresearchgate.net These labeled standards mimic the chemical behavior of the analyte during sample extraction and ionization but are distinguishable by their higher mass. This allows for precise correction of any sample loss or matrix effects, ensuring highly accurate quantification of the metabolites in biological samples like plasma. researchgate.netnih.govresearchgate.net This methodology has been successfully applied to quantify both carvedilol and 4'-hydroxyphenyl carvedilol in plasma for pharmacokinetic studies. nih.govresearchgate.net

Characterization of Metabolic Pathways and Soft Spots

Preclinical studies have delineated the primary metabolic pathways of carvedilol, which include aromatic ring oxidation, side-chain oxidation, and O-demethylation, followed by phase II conjugation reactions like glucuronidation. pharmgkb.orgnih.gov

Aromatic Ring Oxidation: This is a major pathway leading to the formation of the pharmacologically active metabolites 4'-hydroxycarvedilol and 5'-hydroxycarvedilol. This hydroxylation is a "soft spot" on the molecule, primarily targeted by the CYP2D6 enzyme. pharmgkb.org

O-Demethylation: This pathway produces O-desmethylcarvedilol, another active metabolite, and is mainly catalyzed by CYP2C9. pharmgkb.org

Carbazolyl Ring Hydroxylation: This leads to metabolites such as 8-hydroxy carbazolyl carvedilol, a reaction primarily mediated by CYP1A2. pharmgkb.org

Conjugation: Following oxidation, the metabolites are often inactivated and made more water-soluble through glucuronidation before being excreted, primarily via the bile into the feces. pharmgkb.orgdrugbank.com

Metabolic profiling studies in different preclinical species reveal variations. In rats, the main pathway is hydroxylation of the carbazolyl ring, whereas in dogs, glucuronidation of the parent drug itself is also a major route. nih.gov Mice exhibit the most complex profile, with significant hydroxylation occurring on both the phenyl and carbazolyl rings. nih.gov

In Vitro Drug-Drug Interaction Studies (Enzyme Inhibition/Induction) in Animal-Derived Systems

In vitro drug-drug interaction (DDI) studies are crucial for predicting how co-administered drugs might alter the metabolism and clearance of carvedilol. These studies often utilize animal-derived systems, such as rat liver microsomes (RLM), to assess the potential for enzyme inhibition or induction. nih.gov

For instance, the inhibitory effects of various antidepressants on carvedilol metabolism have been investigated using RLM. Sertraline (B1200038), fluvoxamine (B1237835), and bupropion (B1668061) were all shown to significantly decrease the metabolic rate of carvedilol, demonstrating their potential to increase carvedilol exposure in vivo through CYP2D6 inhibition. nih.govkarger.com Sertraline was identified as the most potent inhibitor in this model, followed by fluvoxamine and bupropion. nih.gov Another study using RLM showed that the antidepressant citalopram (B1669093) could also decrease the metabolic rate of carvedilol. researchgate.net

Furthermore, the potential of carvedilol itself to act as an inhibitor has been studied. In an in vitro model using RLM, human liver microsomes (HLM), and recombinant CYP3A4, carvedilol was found to inhibit the metabolism of the anti-tuberculosis drug bedaquiline. nih.gov The half-maximal inhibitory concentration (IC50) values were determined, indicating the potency of this interaction. nih.gov

In Vivo Pharmacokinetic Investigations in Animal Models

In vivo studies in preclinical species are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug and its metabolites in a whole-organism context. These studies provide the pharmacokinetic parameters necessary to predict human pharmacokinetics.

Determination of Pharmacokinetic Parameters of Carvedilol and its Metabolites in Preclinical Species (e.g., Rats, Dogs, Mice)

Pharmacokinetic studies have been conducted in several preclinical species, revealing species-specific differences in carvedilol's disposition. nih.govsigmaaldrich.com Carvedilol is generally absorbed well but is subject to extensive metabolism in rats, dogs, and mice. nih.gov The use of labeled internal standards, including this compound, is vital for the accurate quantification required in these studies. researchgate.net

Rats: Carvedilol undergoes extensive first-pass metabolism in rats. farmaciajournal.com Following oral administration, biliary excretion is the major route of elimination. jst.go.jp Pharmacokinetic studies in rats have been instrumental in evaluating DDIs. For example, co-administration with bupropion, a CYP2D6 inhibitor, significantly increased the area under the curve (AUC) of carvedilol by 180%. karger.com Similarly, pre-treatment with sertraline led to a 7.7-fold increase in carvedilol exposure. farmaciajournal.com

Dogs: In healthy conscious dogs, carvedilol exhibits a very low oral bioavailability (median 2.1%) and is rapidly eliminated. avma.orgnih.gov Following intravenous administration, the elimination half-life is longer. nih.gov In dogs, major metabolic pathways include glucuronidation of the parent compound and hydroxylation of the carbazolyl ring. nih.gov

Mice: Mice show the most complex metabolite profile, with hydroxylation occurring at either the carbazolyl or phenyl ring, followed by glucuronidation. nih.gov Studies in mice have also been used to explore the metabolic effects of carvedilol, such as its impact on glucose tolerance and insulin (B600854) sensitivity in diet-induced obesity models. cdnsciencepub.complos.org

The table below presents a summary of selected pharmacokinetic parameters of carvedilol in different preclinical species from various studies.

| Species | Route | Cmax (Peak Concentration) | Tmax (Time to Peak) | T½ (Half-life) | Bioavailability (F) | Reference |

| Rat | Oral | 44.5 ± 11.2 ng/mL | 2.0 ± 0.9 h | 4.8 ± 1.1 h | 36.2% (with ticlopidine) | biomolther.org |

| Rat | IV | N/A | N/A | 3.3 ± 0.7 h | N/A | biomolther.org |

| Dog | Oral | 24 ng/mL (median) | 90 min (median) | 82 min (median) | 2.1% (median) | avma.orgnih.gov |

| Dog | IV | 476 ng/mL (median) | N/A | 282 min (median) | N/A | avma.orgnih.gov |

Assessment of Absorption, Distribution, and Excretion Profiles

In preclinical research, understanding the absorption, distribution, and excretion (ADME) of a new chemical entity is fundamental. The use of deuterated compounds like this compound is central to the analytical methods that generate this data. Stable isotope-labeled standards are considered the gold standard for quantitative mass spectrometry assays due to their ability to mimic the analyte's behavior during sample extraction and ionization, while being distinguishable by their mass-to-charge ratio.

While specific ADME studies on this compound as the primary drug candidate are not detailed in the provided context, its application as an internal standard in studies of the active metabolite, 4'-hydroxyphenyl carvedilol, is well-documented. For instance, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods have been developed for the simultaneous quantification of carvedilol and 4'-hydroxyphenyl carvedilol in plasma samples. nih.govresearchgate.net These methods rely on their respective deuterated internal standards, Carvedilol-D5 and 4'-hydroxyphenyl carvedilol-D5, to ensure accuracy and reproducibility. nih.govresearchgate.net

The data generated from such assays provide critical insights into the pharmacokinetic parameters of carvedilol and its active metabolite. The following table illustrates typical pharmacokinetic data obtained in human volunteers, which would be analogous to the data sought in preclinical animal studies.

| Parameter | Carvedilol | 4'-Hydroxyphenyl Carvedilol |

|---|---|---|

| Cmax (ng/mL) | 21.26 ± 9.23 | 2.42 ± 2.07 |

| AUC0-t (ng.h/mL) | 66.95 ± 29.45 | 5.93 ± 3.51 |

| AUC0-inf (ng.h/mL) | 68.54 ± 30.11 | 6.78 ± 3.49 |

| T1/2 (h) | 6.30 ± 1.95 | 6.31 ± 6.45 |

This table presents pharmacokinetic parameters for carvedilol and its metabolite in humans, determined using analytical methods that employ deuterated standards like this compound. nih.govnih.gov

Mass Balance Studies Using Labeled Compounds to Elucidate Excretion Routes and Metabolic Fate

Mass balance studies are critical in preclinical development to understand the routes and rates of excretion of a drug and its metabolites. These studies typically involve administering a radiolabeled version of the drug to animal models. Following administration, the total radioactivity is measured in urine, feces, and expired air over time to account for the complete disposition of the administered dose.

While direct mass balance studies using this compound are not described, the principles of such studies are well-established. In studies with radiolabeled carvedilol, it has been shown that the metabolites are primarily excreted via the bile into the feces. fda.gov Less than 2% of the administered dose is excreted as unchanged carvedilol in the urine. fda.gov This indicates that metabolism is the primary route of elimination for carvedilol.

The use of a stable isotope-labeled compound like this compound is more commonly associated with "cold" mass balance studies or metabolic profiling using high-resolution mass spectrometry, which can provide a more detailed picture of the metabolic fate without the need for radioactivity.

Comparative Metabolism Across Animal Species

Investigating the metabolism of a drug candidate across different preclinical species is essential to identify an appropriate animal model that mimics human metabolism. Significant inter-species differences in drug metabolism can impact the translation of efficacy and safety data to humans.

Studies on the parent compound, carvedilol, have revealed species-specific differences in its metabolic profile. nih.gov

Dogs : The major metabolic pathways are glucuronidation of the parent compound and hydroxylation of the carbazolyl ring, followed by glucuronidation. nih.gov

Rats : Exhibit a simpler metabolite profile, with the primary metabolites being formed through hydroxylation of the carbazolyl ring and subsequent glucuronidation. nih.gov

Mice : Display the most complex metabolite profile. The main routes include glucuronidation of the parent drug and hydroxylation of either the carbazolyl or the phenyl ring, with subsequent glucuronidation. nih.gov O-dealkylation was a minor pathway across all these species. nih.gov

The formation of 4-Hydroxyphenyl Carvedilol results from the hydroxylation of the phenyl ring, a pathway noted to be significant in mice. nih.gov The use of this compound as an internal standard in studies involving these animal models is crucial for accurately quantifying this species-specific metabolic difference.

The following table summarizes the major metabolic pathways of carvedilol in different preclinical species.

| Species | Major Metabolic Pathways |

|---|---|

| Dog | Glucuronidation of parent drug; Hydroxylation of carbazolyl ring followed by glucuronidation. nih.gov |

| Rat | Hydroxylation of carbazolyl ring followed by glucuronidation. nih.gov |

| Mouse | Glucuronidation of parent drug; Hydroxylation of carbazolyl or phenyl ring followed by glucuronidation. nih.gov |

This table illustrates the comparative metabolism of carvedilol, the parent compound of 4-Hydroxyphenyl Carvedilol, across different animal species used in preclinical research. nih.gov

Role of 4 Hydroxyphenyl Carvedilol D5 As a Certified Reference Standard

Importance in Good Laboratory Practice (GLP) and Bioanalytical Guideline Compliance

Good Laboratory Practice (GLP) is a quality system concerned with the organizational processes and conditions under which non-clinical health and environmental safety studies are planned, performed, monitored, recorded, archived, and reported. oecd.org The use of certified reference standards like 4-Hydroxyphenyl Carvedilol (B1668590) D5 is a cornerstone of GLP, ensuring the integrity and validity of bioanalytical data.

Application in Quality Control (QC) and Method Transferability

Method transferability refers to the process of transferring a validated analytical method from one laboratory to another. This is a critical step in drug development, particularly for multi-site clinical trials. The availability of a well-characterized certified reference standard like 4-Hydroxyphenyl Carvedilol D5 is essential for successful method transfer. It provides a common reference point for both the originating and receiving laboratories, ensuring that the method performs consistently regardless of the location. This consistency is paramount for generating comparable data across different sites.

Inter-laboratory Validation and Harmonization of Analytical Methods

Inter-laboratory validation, also known as a round-robin study, is the ultimate test of a bioanalytical method's robustness and reproducibility. In these studies, identical samples are sent to multiple laboratories for analysis. The use of a common certified reference standard, such as this compound, is a prerequisite for such validations. It allows for a direct comparison of the results obtained from different laboratories by minimizing variability arising from differences in standard preparation.

The harmonization of analytical methods across different laboratories is crucial for ensuring the global acceptance of clinical trial data. The Organization for Economic Co-operation and Development (OECD) promotes the mutual acceptance of data to avoid duplicative testing, which saves time and resources. oecd.org Certified reference standards are fundamental to achieving this harmonization. By providing a universally accepted benchmark, this compound enables different laboratories to generate data that is both reliable and comparable, facilitating regulatory submissions and approvals in multiple jurisdictions.

Compound Information Table

| Compound Name | CAS Number | Molecular Formula | Parent Drug |

| This compound | 1261395-96-3 | C24H21D5N2O5 | Carvedilol |

| Carvedilol | 72956-09-3 | C24H26N2O4 | N/A |

| 4'-Hydroxyphenyl Carvedilol | 142227-49-4 | C24H26N2O5 | Carvedilol |

| 5'-Hydroxyphenyl Carvedilol | 1189704-21-9 | C24H26N2O5 | Carvedilol |

| (S)-(-)-Carvedilol | 95094-00-1 | C24H26N2O4 | Carvedilol |

| (R)-(+)-Carvedilol | 95093-99-5 | C24H26N2O4 | Carvedilol |

| O-Desmethyl Carvedilol | 72956-44-6 | C23H24N2O4 | Carvedilol |

Research Findings on Linearity of Analytical Methods

| Analyte | Linear Range | Correlation Coefficient (r) | Reference |

| Carvedilol and its metabolites | 0.024/0.049 - 50.000 ng/ml | ≥ 0.995 | researchgate.net |

| Carvedilol | 0.050 - 50.049 ng/mL | > 0.9928 | nih.gov |

| 4'-Hydroxyphenyl Carvedilol | 0.050 - 10.017 ng/mL | > 0.9928 | nih.gov |

| Carvedilol | 5 - 500 ng/mL | Not Specified | researchgate.net |

| 4'-Hydroxyphenyl Carvedilol | 1 - 50 ng/mL | Not Specified | researchgate.net |

| Carvedilol and 4-Hydroxyphenyl Carvedilol | 0.1 - 250 ng/mL | Not Specified | jocpr.com |

Emerging Research Directions and Methodological Enhancements

Integration with High-Resolution Mass Spectrometry and Advanced Data Processing

The use of 4-Hydroxyphenyl Carvedilol (B1668590) D5 as an internal standard is significantly enhanced when coupled with high-resolution mass spectrometry (HRMS). nih.govoup.com HRMS instruments, such as the LTQ/Orbitrap, offer high mass accuracy (often below 2 ppm) and resolving power, which allows for the confident determination of elemental compositions of both the analyte and its metabolites. nih.gov This high level of accuracy is crucial for distinguishing between compounds with very similar masses, a common challenge in metabolite identification.

Advanced data processing techniques are integral to leveraging the full potential of HRMS data. acs.org Software and computational tools are used for peak picking, alignment, and paired-peak filtering to accurately detect and identify metabolites. acs.org In the context of 4-Hydroxyphenyl Carvedilol D5, these advanced data processing workflows enable researchers to efficiently differentiate the deuterated standard from its unlabeled counterpart and other endogenous matrix components, leading to more reliable quantification. researchgate.net The development of automated, high-throughput liquid chromatography-tandem mass spectrometric methods further streamlines this process, allowing for the rapid and simultaneous quantification of carvedilol and its metabolites in various biological samples. jocpr.comnih.govnih.gov

Several studies have detailed the development of sensitive and specific LC-MS/MS methods for the simultaneous determination of carvedilol and 4-hydroxyphenyl carvedilol in human plasma. nih.govnih.govnih.gov These methods often employ deuterated internal standards like this compound to ensure accuracy and precision. researchgate.netnih.gov The linearity of these assays has been established over a range of concentrations, demonstrating their suitability for pharmacokinetic studies. nih.govnih.govnih.govresearchgate.net

Table 1: LC-MS/MS Method Parameters for Carvedilol and 4-Hydroxyphenyl Carvedilol Analysis

| Parameter | Carvedilol | 4-Hydroxyphenyl Carvedilol | Internal Standard | Source |

| Linear Range | 0.050-50.049 ng/mL | 0.050-10.017 ng/mL | Propranolol | nih.govnih.gov |

| Linear Range | 0.1-250 ng/mL | 0.1-250 ng/mL | Propranolol | jocpr.com |

| Linear Range | 0.5–100 ng/mL | 0.3-40 ng/mL | Abacavir | researchgate.net |

| Linear Range | 0.05-50 ng/mL | 0.01-10 ng/mL | Deuterated Standards | nih.gov |

| Linear Range | 5-500 ng/mL | 1-50 ng/mL | Carvedilol-D5, 4-Hydroxyphenyl Carvedilol-D5 | researchgate.net |

| m/z Transition | 407.10 → 100.10 | 423.10 → 222.00 | 260.10 → 116.20 | nih.gov |

| m/z Transition | 407.1 → 223.6 | 423.1 → 99.9 | Carvedilol-D5, 4-Hydroxyphenyl Carvedilol-D5 | researchgate.net |

| m/z Transition | 407.146→100.180 | 423.145→100.180 | Not Specified | medwinpublishers.com |

Potential for Isotope Effects in Metabolic Transformations

The use of deuterium-labeled internal standards like this compound is generally preferred in bioanalysis due to their chemical similarity to the analyte. scispace.comnih.gov However, the introduction of heavier isotopes can sometimes lead to the "deuterium isotope effect," where the deuterated compound exhibits slightly different physicochemical properties compared to its unlabeled analog. waters.com This can manifest as differences in chromatographic retention times, extraction recoveries, and even rates of metabolic transformation. nih.govwaters.comresearchgate.net

Specifically, the deuterium (B1214612) isotope effect is thought to be caused by changes in the lipophilicity of the molecule when hydrogen is replaced with deuterium. waters.com This can lead to the analyte and its stable isotope-labeled internal standard not co-eluting perfectly, which can, in turn, result in differing degrees of ion suppression or enhancement in the mass spectrometer. waters.comresearchgate.netnih.gov This phenomenon has been observed with deuterated carvedilol, where a slight retention time difference between the analyte and the internal standard affected the accuracy of the method due to matrix effects. waters.comnih.gov

While this isotope effect can present a challenge, it also offers a unique opportunity for research. By carefully studying these effects, scientists can gain deeper insights into the mechanisms of drug metabolism. The differential metabolism of the deuterated versus non-deuterated compound can help to elucidate the specific enzymes and pathways involved in the biotransformation of carvedilol to its 4-hydroxyphenyl metabolite. scispace.comcaymanchem.com The stability of the deuterium label is a critical factor, and care must be taken to ensure that the label is not lost or exchanged during metabolic processes. acanthusresearch.com

Role in Developing New Bioanalytical Strategies for Complex Xenobiotics

The use of this compound is instrumental in the development of new and improved bioanalytical strategies for a wide range of complex foreign compounds (xenobiotics). clearsynth.comijsrtjournal.com Stable isotope-labeled internal standards are considered the "gold standard" for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). scispace.comnih.govmdpi.com They are crucial for correcting for variations in sample preparation, chromatographic separation, and mass spectrometric detection. nih.govclearsynth.com

The challenges and solutions associated with using deuterated standards like this compound are driving innovation in bioanalytical method development. researchgate.net For instance, the need to overcome matrix effects and potential isotope effects has led to the exploration of more advanced sample clean-up techniques and more sophisticated chromatographic methods. ijsrtjournal.combioanalysis-zone.com The insights gained from working with this specific compound can be extrapolated to develop robust and reliable methods for other complex xenobiotics, particularly those that undergo extensive metabolism.

Furthermore, the availability of well-characterized, stable isotope-labeled metabolites facilitates a more comprehensive understanding of a drug's metabolic profile. invivochem.commedchemexpress.commedchemexpress.com This is not only important for pharmacokinetic and pharmacodynamic studies but also for assessing potential drug-drug interactions and understanding inter-individual variability in drug response. scispace.comnih.gov Ultimately, the use of compounds like this compound contributes to the development of safer and more effective therapeutic agents by enabling more accurate and detailed bioanalytical investigations. acs.org

Q & A

Q. What strategies validate LC-MS/MS methods for this compound in complex matrices like human plasma?

- Methodological Answer: Perform matrix effect studies (post-column infusion), stability tests (freeze-thaw, long-term), and cross-validate with incurred sample reanalysis (ISR). Use deuterated internal standards (e.g., Carvedilol D5) to correct for ionization variability .

Contradictions and Considerations

- Dissolution Variability : reports dissolution protocols under controlled conditions, while highlights population-based PK variability. Researchers must standardize dissolution media (e.g., biorelevant buffers) to bridge in vitro-in vivo correlations .

- Enantiomer Specificity : identifies enantiomer-specific metabolites, but many studies (e.g., ) use racemic mixtures. Future work should isolate enantiomers via chiral chromatography to clarify therapeutic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.